
2-Ethynyl-phosphonoyl-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-phosphonoyl-propane is an organophosphorus compound characterized by the presence of an ethynyl group attached to a phosphonoyl moiety, which is further connected to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-phosphonoyl-propane typically involves the reaction of an ethynyl-containing precursor with a phosphonoyl reagent. One common method is the reaction of ethynylmagnesium bromide with a suitable phosphonoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-phosphonoyl-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonoyl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonoyl group to phosphine or phosphite derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonoyl and phosphine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Ethynyl-phosphonoyl-propane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethynyl-phosphonoyl-propane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the phosphonoyl moiety can form strong bonds with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-phosphonoyl-butane: Similar structure but with a butane backbone.
2-Ethynyl-phosphonoyl-ethane: Contains an ethane backbone instead of propane.
2-Ethynyl-phosphonoyl-pentane: Features a pentane backbone.
Uniqueness
2-Ethynyl-phosphonoyl-propane is unique due to its specific combination of an ethynyl group and a phosphonoyl moiety attached to a propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
167896-40-4 |
|---|---|
Molecular Formula |
C5H8OP+ |
Molecular Weight |
115.09 g/mol |
IUPAC Name |
ethynyl-oxo-propan-2-ylphosphanium |
InChI |
InChI=1S/C5H8OP/c1-4-7(6)5(2)3/h1,5H,2-3H3/q+1 |
InChI Key |
DEKHUSPOZMCWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[P+](=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


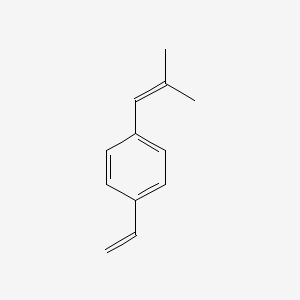
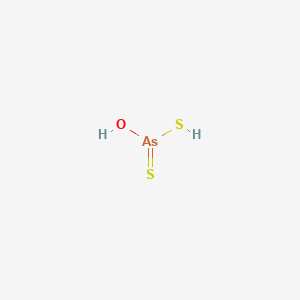
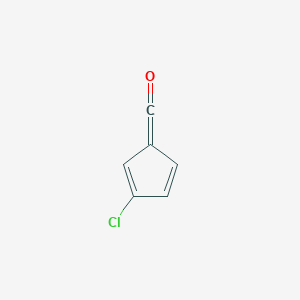
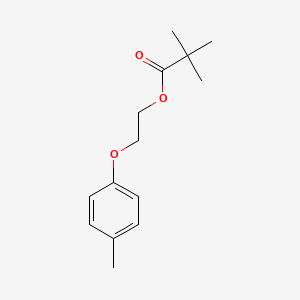
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)


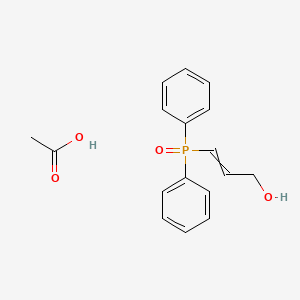
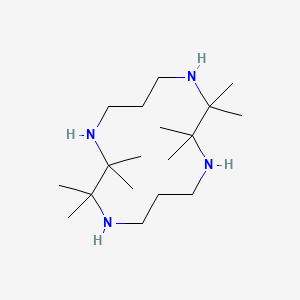
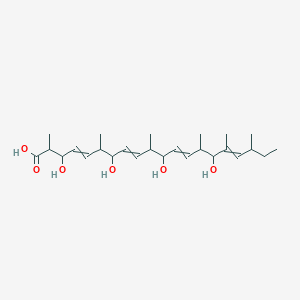
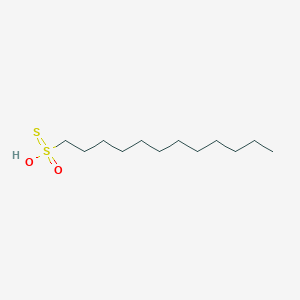
![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

